5-Acetoxymethyl-2-furaldehyde

Overview

Description

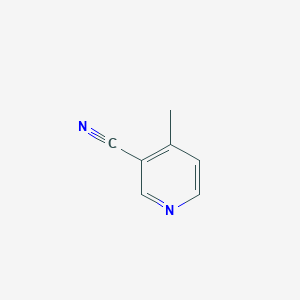

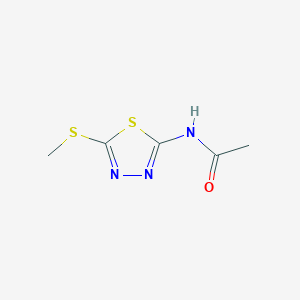

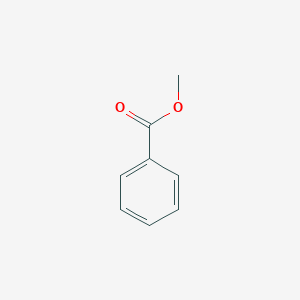

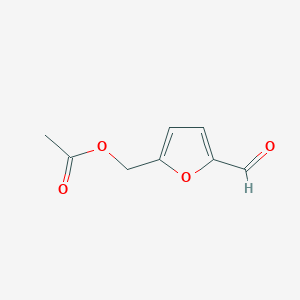

5-Acetoxymethyl-2-furaldehyde: is an organic compound with the molecular formula C8H8O4 . It is also known by other names such as (5-Formylfuran-2-yl)methyl acetate and 5-Acetoxymethylfurfural . This compound is a volatile flavor compound found in certain natural sources like berrycactus and traditional balsamic vinegar of Modena . It is known for its potential as a sweet modulator compound .

Mechanism of Action

Target of Action

The primary target of 5-Acetoxymethyl-2-furaldehyde is the Aquaporin-1 (AQP1) channels . AQP1 channels are dual water and ion channels that enhance migration and invasion when upregulated in leading edges of certain classes of cancer cells .

Mode of Action

This compound and structurally related compounds have been found to block the ion conductance in human AQP1 channels .

Biochemical Pathways

The compound’s ability to block ion conductance in aqp1 channels suggests it may influence pathways related tocell migration and invasion , particularly in the context of cancer .

Result of Action

The blocking of ion conductance in AQP1 channels by this compound can slow cancer cell migration and invasion . This suggests the compound may have potential therapeutic applications in the treatment of certain types of cancer.

Action Environment

It’s worth noting that the compound is a volatile flavor compound present in berrycactus and traditional balsamic vinegar of Modena , suggesting it may be stable in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetoxymethyl-2-furaldehyde can be synthesized through the acetylation of 5-hydroxymethylfurfural. The reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid . The reaction conditions include maintaining a controlled temperature and ensuring the reaction mixture is stirred adequately to achieve a high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Acetoxymethyl-2-furaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: 5-Formyl-2-furancarboxylic acid.

Reduction: 5-Hydroxymethyl-2-furaldehyde.

Substitution: Products depend on the nucleophile used, such as 5-hydroxymethyl-2-furaldehyde when using hydroxide ions.

Scientific Research Applications

Chemistry: 5-Acetoxymethyl-2-furaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of various furan derivatives .

Biology and Medicine:

Industry: In the food industry, it is used to enhance flavors and reduce off-tastes in products like vinegar . It is also explored for its potential in creating bio-based chemicals and materials .

Comparison with Similar Compounds

- 5-Hydroxymethyl-2-furaldehyde

- 5-Formyl-2-furancarboxylic acid

- 5-Methylfurfural

- Furfural

Comparison: 5-Acetoxymethyl-2-furaldehyde is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, 5-Hydroxymethyl-2-furaldehyde lacks the acetoxy group, making it less reactive in certain substitution reactions . Similarly, 5-Methylfurfural has a methyl group instead of an acetoxy group, affecting its flavor-modulating properties .

Properties

IUPAC Name |

(5-formylfuran-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVITTVTXPZTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147166 | |

| Record name | 5-Formylfurfuryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-58-3 | |

| Record name | 5-(Acetoxymethyl)-2-furaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formylfurfuryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylfurfuryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formylfurfuryl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FORMYLFURFURYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH6180XYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the taste profile of 5-Acetoxymethyl-2-furaldehyde?

A1: this compound contributes to the sweet taste of certain foods. It was identified in traditional balsamic vinegar of Modena (TBV) and contributes to its long-lasting sweet taste quality. [] It was also found to be a key flavor compound in berrycactus fruit. []

Q2: How does this compound interact with taste receptors?

A2: Research has shown that this compound interacts with the sweet taste receptor hTAS1R2/hTAS1R3, confirming its role as a sweetness modulator. []

Q3: Beyond taste modulation, does this compound exhibit other biological activities?

A3: Yes, this compound has demonstrated an ability to block ion conductance in human Aquaporin-1 (AQP1) channels. [] While it doesn't affect water flux through these channels, its inhibition of ion conductance impacts AQP1-dependent cell migration and invasiveness in cancer cell lines, suggesting potential anti-cancer properties. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided texts don't explicitly state the molecular formula and weight, based on its chemical structure, this compound has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol.

Q5: Can this compound be synthesized from renewable resources?

A5: Yes, this compound can be synthesized from cellulose-containing waste materials like cigarette butts, diapers, newspapers, and soybean peels. Hydrothermal treatment of these materials in the presence of catalysts like CH3COOH, H3PO4, and Sc(OTf)3 can yield this compound. [] It can also be produced through the pyrolysis of table sugar at high temperatures (500°C), resulting in bio-oils containing this compound. []

Q6: Are there any analytical methods to detect and quantify this compound in complex mixtures like balsamic vinegar?

A6: Yes, researchers have used mid-infrared (MID-IR) spectroscopy combined with Linear Discriminant Analysis to differentiate between traditional balsamic vinegar of Modena and other balsamic vinegars based on their chemical composition, including this compound. [] This method highlights the compound's potential as an indicator of the aging process in balsamic vinegar.

Q7: Does the concentration of this compound vary in balsamic vinegar?

A8: Yes, the concentration of this compound, along with other chemical parameters like α-aminoadipic acid, volatile compounds, amino acid composition, trace elements, and physical properties, can be used to differentiate between traditional balsamic vinegar of Modena and other balsamic vinegars. [] Traditional balsamic vinegar of Modena typically contains higher levels of this compound compared to standard balsamic vinegar. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.